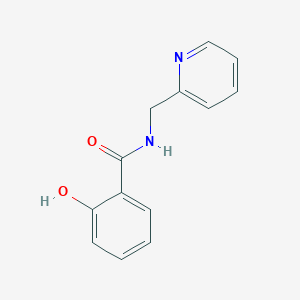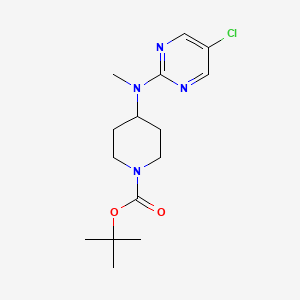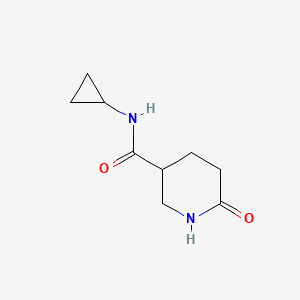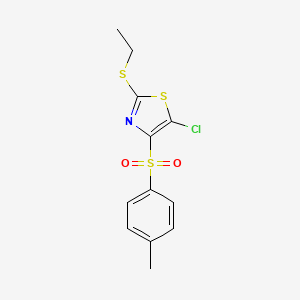
2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(pyridin-2-ylmethyl)benzamide, also known as LMK-235, is a small molecule compound. It has the empirical formula C13H12N2O2 and a molecular weight of 228.25 .
Synthesis Analysis
The synthesis of this compound can be achieved from 1,2,3-Benzotriazin-4 (3H)-one, 3-(2-pyridinyl) . Another synthesis method involves the reaction of 2-hydroxy-N-(pyridin-2-ylmethyl)-benzamide with 2-chloro-N,N-diphenyl-acetamide in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(C1=CC=CC=C1O)NCC2=NC=CC=C2 . The InChI key for this compound is UETKAFXUXVMKPJ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis Improvement
Research has focused on improving the synthesis process of similar compounds. For instance, 2-Hydroxy-N-(pyridin-4-yl)benzamide, a related compound, has been synthesized from salicylic acid and 4-aminopyridine, yielding high product under mild conditions and simple process operation (Dian, 2010).
Structural Analysis
Structural analysis is an important application, as seen in studies like the crystal structure and Hirshfeld surface analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, providing insights into molecular orientation and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Photocatalytic Degradation
Photocatalytic degradation studies involve compounds like pyridine, part of 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide's structure, focusing on their rapid elimination in water (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Antibacterial Activity
Some derivatives like N-(3-Hydroxy-2-pyridyl)benzamides have shown significant antibacterial activity against various bacteria, indicating potential medical applications (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Fluorescence and Emission Properties
Derivatives like pyridyl substituted benzamides exhibit luminescent properties and respond to different stimuli, making them useful in material sciences and sensor development (Srivastava et al., 2017).
Chemotherapy and Kinase Inhibition
Some analogues, like substituted benzamides, are being explored for their role as selective inhibitors in chemotherapy, especially in targeting specific enzymes like vascular endothelial growth factor receptor-2 (Borzilleri et al., 2006).
Catalytic Applications
Certain derivatives of N-(pyridin-2-ylmethyl)benzamides are used in cobalt-catalyzed synthesis processes, indicating their role in organic chemistry and industrial applications (Fu, Ying, & Wu, 2019).
Hydrogen Bonding Studies
Investigations into hydrogen bonding patterns in benzamides, including N-(pyridin-2-ylmethyl) derivatives, contribute to a deeper understanding of molecular interactions and design (Du, Jiang, & Li, 2009).
Metal Ion Detection and Chemosensors
Compounds like this compound have been used in the development of chemosensors, particularly for detecting metal ions like Zn(2+) due to their selective and sensitive fluorescence enhancement properties (Li et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-7-2-1-6-11(12)13(17)15-9-10-5-3-4-8-14-10/h1-8,16H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETKAFXUXVMKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57786-42-2 |
Source


|
| Record name | 2-hydroxy-N-[(pyridin-2-yl)methyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2787368.png)



![4-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)-2-methoxyphenyl methyl ether](/img/structure/B2787372.png)
![N-[2-(4-Methoxyphenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2787373.png)
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2787374.png)
![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]pyrimidine-5-carboxylic acid](/img/structure/B2787376.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropane-1-sulfonamide](/img/structure/B2787377.png)


![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-ylmethanamine;hydrochloride](/img/structure/B2787381.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2787384.png)
![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2787387.png)